1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol
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Overview
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol is a compound that belongs to the class of N-alkylpiperazines. It is characterized by the presence of a 3-chlorophenyl group attached to a piperazine ring, which is further connected to a naphthalen-1-yloxypropan-2-ol moiety. This compound is known for its selective antagonistic activity towards serotonin receptors, particularly the h5-HT1D receptor .
Preparation Methods
The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form 1-(3-chlorophenyl)piperazine.
Attachment of the Naphthalen-1-yloxypropan-2-ol Moiety: The intermediate is then reacted with naphthalen-1-yloxypropan-2-ol in the presence of a suitable base and solvent to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its interactions with serotonin receptors and its potential effects on neurotransmission.
Medicine: It is investigated for its potential therapeutic applications in treating disorders related to serotonin imbalance, such as depression and anxiety.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol involves its antagonistic activity towards serotonin receptors, particularly the h5-HT1D receptor. By binding to these receptors, the compound blocks the actions of serotonin, thereby modulating neurotransmission and potentially alleviating symptoms associated with serotonin-related disorders .
Comparison with Similar Compounds
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: This compound shares the piperazine and 3-chlorophenyl moieties but lacks the naphthalen-1-yloxypropan-2-ol group.
Naphthalen-1-yloxypropan-2-ol: This compound contains the naphthalen-1-yloxypropan-2-ol moiety but lacks the piperazine and 3-chlorophenyl groups.
The uniqueness of this compound lies in its specific structure, which confers selective antagonistic activity towards serotonin receptors, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C23H25ClN2O2 |
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Molecular Weight |
396.9 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C23H25ClN2O2/c24-19-7-4-8-20(15-19)26-13-11-25(12-14-26)16-21(27)17-28-23-10-3-6-18-5-1-2-9-22(18)23/h1-10,15,21,27H,11-14,16-17H2 |
InChI Key |
CIOAJOQLXNPPEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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